molecular formula C11H13ClN4 B13106670 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine

6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B13106670
M. Wt: 236.70 g/mol
InChI Key: SCXRQYWKEJJREE-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with cyclohexanone oxime under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired triazolopyridazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: It is used in biological studies to investigate its effects on various biological targets and pathways.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties for applications in electronics and photonics.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-B]pyridazine
  • 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine
  • 6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-B]pyridazine

Uniqueness

6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H13ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

SCXRQYWKEJJREE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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